![molecular formula C24H21N5O2S B2795649 N-phenyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine CAS No. 899760-79-3](/img/structure/B2795649.png)
N-phenyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine
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Overview
Description
“N-phenyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine” is a chemical compound. It’s part of a class of compounds known as 1H-1,2,3-triazole analogs . These compounds are synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium .
Synthesis Analysis
The synthesis of this compound involves the use of (S)-(-) ethyl lactate as a starting material . This compound undergoes Suzuki–Miyaura cross-coupling reaction with different arylboronic acids in aqueous medium to afford the target molecules . All newly synthesized compounds are characterized by 1H NMR, 13C NMR, FT-IR, HRMS, and where applicable 19F NMR spectroscopy .Molecular Structure Analysis
The molecular structure of this compound is complex, containing a triazole ring, a phenyl ring, and a sulfonyl group . The presence of these groups contributes to the overall activity of the compound .Chemical Reactions Analysis
The compound is part of a series of 1H-1,2,3-triazole analogs that were synthesized via “Click” chemistry and Suzuki–Miyaura cross-coupling reaction in aqueous medium . The synthesis involved the use of (S)-(-) ethyl lactate as a starting material .Scientific Research Applications
Drug Discovery
1,2,3-Triazoles, including F1608-0120, serve as privileged structural motifs in drug discovery. Their unique properties, such as high chemical stability, aromatic character, and hydrogen bonding ability, make them valuable building blocks for designing novel pharmaceutical compounds . Researchers have explored the potential of F1608-0120 as an anticonvulsant, anticancer, or antibiotic agent.
Organic Synthesis
The synthesis of 1,2,3-triazoles has been a subject of extensive research. Various methodologies exist for preparing this scaffold, including Huisgen 1,3-dipolar cycloaddition, metal-catalyzed 1,3-dipolar cycloaddition, and strain-promoted azide-alkyne cycloaddition . F1608-0120’s synthetic accessibility contributes to its relevance in organic chemistry.
Fluorescent Imaging and Materials Science
1,2,3-Triazoles can be modified to incorporate fluorescent moieties, making them valuable in bioimaging. F1608-0120 derivatives could be explored as fluorescent probes for cellular imaging or as components in luminescent materials.
Mechanism of Action
properties
IUPAC Name |
N-phenyl-3-(4-propan-2-ylphenyl)sulfonyltriazolo[1,5-a]quinazolin-5-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21N5O2S/c1-16(2)17-12-14-19(15-13-17)32(30,31)24-23-26-22(25-18-8-4-3-5-9-18)20-10-6-7-11-21(20)29(23)28-27-24/h3-16H,1-2H3,(H,25,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CLSBYOPZDCCWQR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)S(=O)(=O)C2=C3N=C(C4=CC=CC=C4N3N=N2)NC5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21N5O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
443.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-phenyl-3-{[4-(propan-2-yl)phenyl]sulfonyl}[1,2,3]triazolo[1,5-a]quinazolin-5-amine |
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